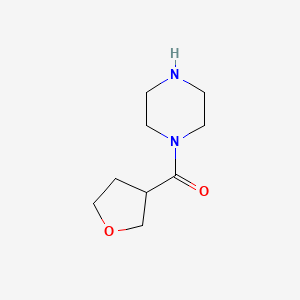
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H16N2O2 . It is known for its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. One common method includes the use of dihydrofuran and piperazine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an α-1-adrenergic blocker.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to α-1-adrenergic receptors, leading to the inhibition of certain physiological responses. The exact pathways and molecular interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 1-(Tetrahydro-2-furoyl)piperazine
- Piperazin-1-yl(tetrahydrofuran-2-yl)methanone
Comparison: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is unique due to its specific combination of a piperazine ring and a tetrahydrofuran moiety. This structure imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
1070772-28-9 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
oxolan-3-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h8,10H,1-7H2 |
InChI-Schlüssel |
XFWIDOUTQPOITQ-UHFFFAOYSA-N |
SMILES |
C1COCC1C(=O)N2CCNCC2 |
Kanonische SMILES |
C1COCC1C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


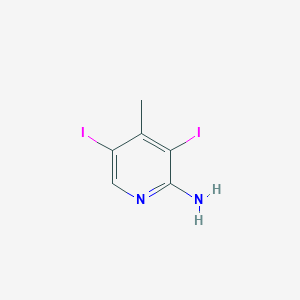
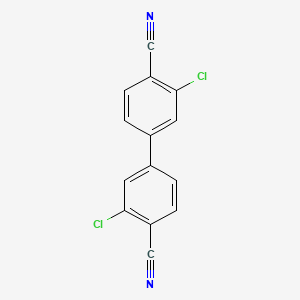
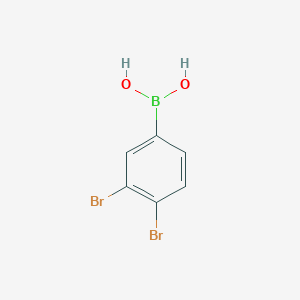
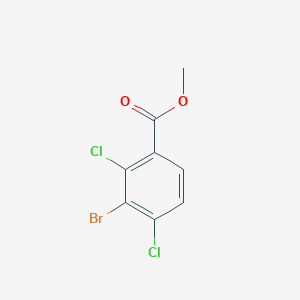
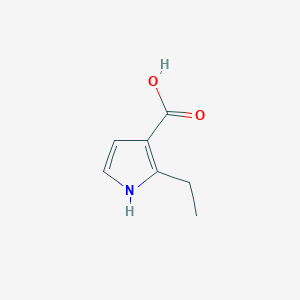
![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)
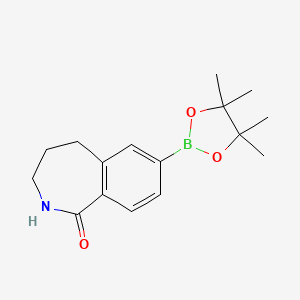
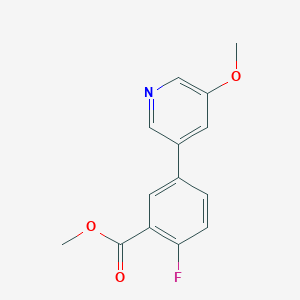
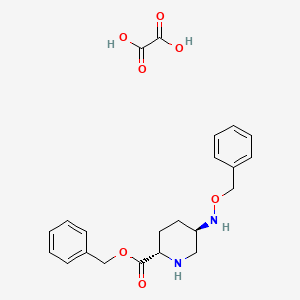
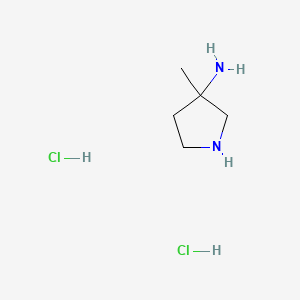
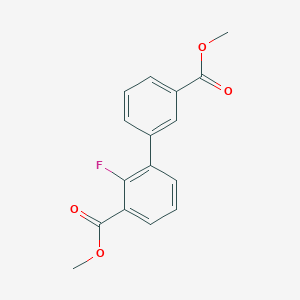
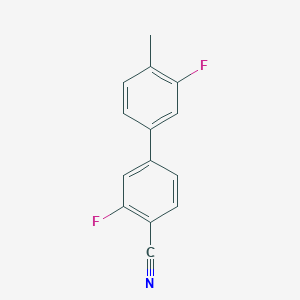
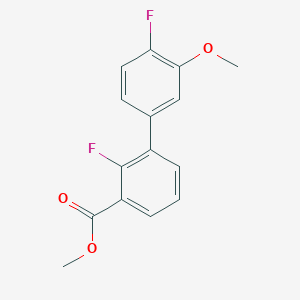
![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)
